molecular formula C14H22N2O4 B1376864 Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate CAS No. 1043384-94-6

Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B1376864
CAS No.: 1043384-94-6
M. Wt: 282.34 g/mol
InChI Key: JLCQPFIUJZLSKU-UHFFFAOYSA-N
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Description

Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate is a useful research compound. Its molecular formula is C14H22N2O4 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. This compound has been shown to interact with γ-aminobutyric acid type A receptors (GABA_A receptors), acting as a competitive antagonist The nature of these interactions involves binding to the receptor sites, thereby inhibiting the normal function of GABA_A receptors

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly those involving GABA_A receptors. It can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, in neuronal cells, the inhibition of GABA_A receptors by this compound can result in altered neurotransmitter release and synaptic plasticity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the GABA_A receptor, inhibiting its activity and preventing the normal inhibitory neurotransmission mediated by GABA. This inhibition can lead to increased neuronal excitability and altered synaptic transmission. Additionally, the compound may influence enzyme activity, either by direct binding or by altering the expression of genes encoding these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products can also have biological activity. Long-term exposure to the compound in vitro has been associated with sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate neurotransmission without causing significant toxicity. At higher doses, it can lead to adverse effects such as neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells .

Biological Activity

Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate, also known by its CAS number 1043384-94-6, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and modulation of cellular pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H22N2O4
  • Molecular Weight : 282.34 g/mol
  • Purity : 97% (as reported in various sources) .

The primary biological activity of this compound involves the inhibition of geranylgeranyltransferase I (GGTase I). This enzyme plays a critical role in post-translational modification of proteins involved in cell signaling pathways, particularly those regulating cell proliferation and survival.

  • Inhibition of GGTase I :
    • The compound inhibits GGTase I activity, leading to the inactivation of downstream effectors such as YAP1 and TAZ. This blockade results in reduced cancer cell proliferation .
    • YAP1 and TAZ are transcriptional co-activators that promote cell growth and survival; their dysregulation is associated with various hyperproliferative disorders, including cancer .
  • Impact on Cellular Pathways :
    • By inhibiting GGTase I, the compound disrupts the YAP1/TAZ signaling pathway, which is crucial for maintaining cellular homeostasis and preventing uncontrolled proliferation .
    • The modulation of this pathway suggests potential applications in treating cancers characterized by aberrant YAP1/TAZ expression .

Research Findings

Recent studies have highlighted the biological activity and therapeutic potential of this compound:

Case Studies

  • Cancer Cell Proliferation :
    • In vitro studies demonstrated that treatment with this compound significantly reduced the proliferation of various cancer cell lines by inducing apoptosis through GGTase I inhibition .
  • GABAAR Antagonism :
    • Compounds similar to this compound have been identified as potent antagonists of γ-aminobutyric acid type A receptors (GABAARs), which are involved in neuroinhibitory signaling. This suggests potential implications for neurological conditions .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Inhibition of GGTase IBlocks YAP1/TAZ signaling pathway
Induction of ApoptosisReduces cancer cell proliferation
GABAAR AntagonismModulates neuronal signaling

Properties

IUPAC Name

tert-butyl 2,4-dioxo-3,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)8-10(17)15-11(18)9-14/h4-9H2,1-3H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCQPFIUJZLSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.